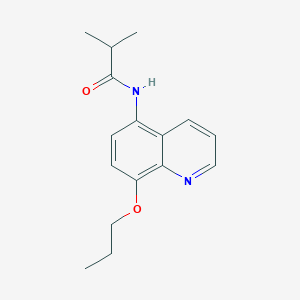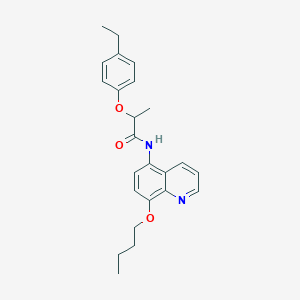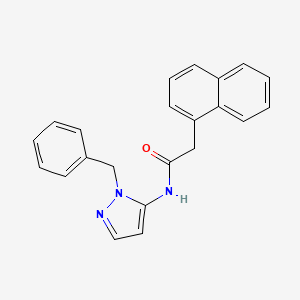![molecular formula C22H20BrN3OS B11325173 2-{[(4-Bromophenyl)methyl]sulfanyl}-4-(4-tert-butylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11325173.png)
2-{[(4-Bromophenyl)methyl]sulfanyl}-4-(4-tert-butylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-Bromophenyl)methyl]sulfanyl}-4-(4-tert-butylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a complex organic compound with a molecular formula of C22H20BrN3OS and a molecular weight of 454.39 . This compound features a pyrimidine core substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromophenyl)methyl]sulfanyl}-4-(4-tert-butylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(4-Bromophenyl)methyl]sulfanyl}-4-(4-tert-butylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfanyl group to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[(4-Bromophenyl)methyl]sulfanyl}-4-(4-tert-butylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-{[(4-Bromophenyl)methyl]sulfanyl}-4-(4-tert-butylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-{[(4-Bromophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- **2-{[(4-Chlorophenyl)methyl]sulfanyl}-4-(4-tert-butylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Uniqueness
The uniqueness of 2-{[(4-Bromophenyl)methyl]sulfanyl}-4-(4-tert-butylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl and tert-butylphenyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C22H20BrN3OS |
|---|---|
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
2-[(4-bromophenyl)methylsulfanyl]-4-(4-tert-butylphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C22H20BrN3OS/c1-22(2,3)16-8-6-15(7-9-16)19-18(12-24)20(27)26-21(25-19)28-13-14-4-10-17(23)11-5-14/h4-11H,13H2,1-3H3,(H,25,26,27) |
InChI-Schlüssel |
NLVCVQFWBUQJPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC3=CC=C(C=C3)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11325100.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325103.png)

![Methyl 3-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate](/img/structure/B11325110.png)
![5-chloro-3,6-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11325113.png)
![ethyl 4-(4-chlorophenyl)-2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11325119.png)
![3-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11325128.png)


![4-[(4-methylbenzyl)sulfanyl]-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325141.png)
![2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11325148.png)

![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B11325163.png)
![4-(propan-2-yloxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11325165.png)
